Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate
Description
Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate is a pyrazine derivative characterized by a tert-butoxy group at position 3, an amino group at position 6, and a methyl ester at position 2. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery. Its structure combines functional groups that influence solubility, stability, and reactivity, making it valuable for derivatization into bioactive molecules. The molecular formula is inferred as C₁₁H₁₆N₃O₃ (based on systematic naming conventions), though discrepancies in reported data (e.g., lists C₉H₉BrO₃S, likely a catalog error) highlight the need for verification via analytical techniques like NMR or mass spectrometry .
Properties
IUPAC Name |
methyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-8-7(9(14)15-4)13-6(11)5-12-8/h5H,1-4H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJPTAQWTPUPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(N=C1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with tert-butyl alcohol and methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and in-line monitoring systems can help achieve consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it valuable in developing new materials and specialty chemicals.
Biology
In biological research, this compound acts as a precursor for developing bioactive molecules. Its derivatives are being explored for their potential therapeutic applications, particularly in targeting specific biological pathways. The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors .
Medicine
Research into this compound has highlighted its potential in drug discovery. Studies indicate that derivatives of this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties. For instance, structure-activity relationship studies have shown that modifications to this compound can enhance its efficacy against various pathogens, including Mycobacterium tuberculosis .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : The tert-butoxy group in the target compound enhances steric bulk and lipophilicity compared to smaller groups (e.g., methoxy or bromo). This may improve membrane permeability but reduce aqueous solubility.
- Reactivity : Brominated analogs (e.g., ) are more reactive in Suzuki-Miyaura couplings, whereas the tert-butoxy group in the target compound is typically inert, favoring stability in acidic conditions .
Comparison with Analogues:
- Methyl 3-amino-6-bromopyrazine-2-carboxylate: Synthesized via bromination of pyrazine precursors, as in .
- Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate: Prepared via regioselective cyclization (), highlighting the versatility of pyrazine cores in fused-ring systems .
Biological Activity
Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms, therapeutic applications, and relevant research findings.
This compound features a pyrazine ring with an amino group and a tert-butoxy substituent. These structural elements contribute to its chemical reactivity and biological activity.
Chemical Reactions
The compound can undergo various reactions, including:
- Oxidation : The amino group may be oxidized to form nitro derivatives.
- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution : The tert-butoxy group can be replaced through nucleophilic substitution reactions.
These reactions highlight the compound's versatility in synthetic applications and potential modifications for enhanced biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, facilitating enzyme or receptor modulation. Additionally, the ester group enhances lipophilicity, allowing better cell membrane permeability and bioavailability .
Antimycobacterial Activity
Research has indicated that pyrazine derivatives, including this compound, exhibit antimycobacterial properties. A study on related compounds demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some derivatives showing IC50 values as low as 1.35 μM . This suggests that modifications to the pyrazine structure can lead to enhanced efficacy against tuberculosis.
Antiviral Activity
Pyrazine-based compounds have also been explored for their antiviral properties. For instance, certain pyrazole derivatives have shown promise as HIV inhibitors, indicating that similar mechanisms may be applicable to this compound . The structure-activity relationship (SAR) studies in this area suggest that modifications can significantly impact antiviral potency.
Case Studies
- Antimycobacterial Screening :
-
Antiviral Efficacy :
- In another study, pyrazole derivatives were screened for their ability to inhibit HIV replication in vitro. Results indicated that certain modifications led to enhanced activity while maintaining low toxicity levels . This highlights the potential for this compound to be developed as an antiviral agent.
Data Table: Biological Activity Overview
| Biological Activity | Compound Structure | IC50 (µM) | Notes |
|---|---|---|---|
| Antimycobacterial | This compound | ~1.35 | Significant activity against Mtb |
| Antiviral | Pyrazole derivatives | Varies | Effective against HIV with low toxicity |
| Cytotoxicity | Various analogs | >100 | Most compounds showed low cytotoxicity |
Q & A
Q. What are the key synthetic routes for Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Protection of the amino group : Tert-butoxy groups are introduced via nucleophilic substitution or esterification under basic conditions to protect reactive sites .
- Functionalization of the pyrazine ring : Bromination or chlorination at specific positions (e.g., using bromine in acetic acid) followed by displacement with nucleophiles like amines .
- Purification : Silica gel column chromatography with ethyl acetate/hexane gradients is commonly used to isolate intermediates .
Q. How is the structure of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm tert-butoxy, methyl ester, and amino groups .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, SHELX programs refine structural parameters, resolving ambiguities in bond lengths and angles .
Q. What are the primary challenges in purifying this compound?
- Byproduct formation : Competing reactions (e.g., over-bromination) require careful temperature control and stoichiometric monitoring .
- Hydrolysis sensitivity : The tert-butoxy group is prone to acid-catalyzed cleavage; neutral pH conditions during extraction are critical .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the tert-butoxy group?
- Catalyst selection : Lewis acids like BF·OEt enhance tert-butylation efficiency by activating the pyrazine ring .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
- Kinetic monitoring : In-situ techniques (e.g., FTIR) track reaction progress to avoid over-substitution .
Q. What mechanistic insights explain unexpected byproducts during amination?
- Tautomerization : The pyrazine ring’s tautomeric shifts can lead to regioselectivity issues, requiring computational modeling (DFT) to predict reactive sites .
- Competing pathways : Nucleophilic attack at adjacent positions may occur if steric hindrance from the tert-butoxy group is insufficient .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Protecting group strategy : The tert-butoxy group is selectively removed with trifluoroacetic acid (TFA) to expose the amino group for further coupling (e.g., sulfonamide formation) .
- SAR studies : Derivatives are evaluated for bioactivity by modifying the pyrazine core (e.g., introducing fluorinated or heterocyclic substituents) .
Q. What crystallographic challenges arise in resolving its structure?
- Disorder in tert-butoxy groups : Flexible tert-butyl moieties often require constrained refinement in SHELXL to model positional disorder .
- Hydrogen bonding networks : The amino and ester groups form intermolecular interactions that influence crystal packing; low-temperature data collection improves resolution .
Methodological Recommendations
- Analytical validation : Combine HPLC (for purity >95%) with H NMR integration to quantify residual solvents or unreacted starting materials .
- Scale-up considerations : Replace hazardous reagents (e.g., bromine) with safer alternatives (e.g., NBS) while maintaining regioselectivity .
- Data contradiction resolution : Cross-validate spectroscopic and crystallographic data to address discrepancies in substituent positioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
